4-Bromoisoindolin-1-one

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers require a reliable, high-purity brominated isoindolinone scaffold for cross-coupling diversification and target-focused synthesis. 4-Bromoisoindolin-1-one directly addresses this need as a versatile pharmaceutical intermediate. - Key precursor to the marketed HCV NS3/4A protease inhibitor Vaniprevir. - Privileged scaffold for structure-based design of MDM2-p53 inhibitors; the 4-bromo substituent enables low-nanomolar potency. - Empirically validated building block for isoindolinone-barbiturate urease inhibitors. Supplied with ≥98% purity; shipped ambient for immediate global delivery.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 337536-15-9
Cat. No. B1288941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoindolin-1-one
CAS337536-15-9
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2Br)C(=O)N1
InChIInChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
InChIKeyTYRICULVJRGSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoisoindolin-1-one (CAS 337536-15-9) Sourcing Guide: Core Scaffold for HCV NS3/4A and MDM2-p53 Drug Discovery


4-Bromoisoindolin-1-one (CAS: 337536-15-9) is a brominated isoindolinone derivative serving as a versatile synthetic intermediate and pharmacophore scaffold in medicinal chemistry [1]. The compound features a reactive C4-bromine handle enabling cross-coupling diversification (Suzuki-Miyaura, Buchwald-Hartwig) while the isoindolinone lactam core provides structural rigidity and hydrogen-bonding capacity essential for target engagement [2]. It functions as a fragment molecule for molecular linking and expansion in drug discovery, and is a key precursor in the synthesis of the marketed HCV NS3/4A protease inhibitor Vaniprevir [3]. Its substitution pattern offers a distinct reactivity and biological profile compared to other halogenated or unsubstituted isoindolinone analogs, making it a specific, non-interchangeable building block for target-focused synthesis.

Why 4-Bromoisoindolin-1-one Cannot Be Replaced by Other Isoindolinone Halides or Unsubstituted Analogs in Critical Synthesis and Biological Assays


Substitution at the 4-position of the isoindolinone core with a bromine atom is not a generic modification; it fundamentally alters both the synthetic utility and the biological activity profile of the compound. The bromine atom provides a unique balance of reactivity and stability: it is sufficiently labile to participate in palladium-catalyzed cross-coupling reactions under mild conditions, yet stable enough to survive multi-step synthetic sequences, unlike the more reactive iodo analog or the less reactive chloro analog [1]. In biological contexts, the 4-bromo substituent has been shown to confer specific, measurable advantages. For instance, in a study of isoindolinone-based MDM2-p53 inhibitors, a 4-chloro substitution provided additional potency compared to other analogs, highlighting that the exact halogen identity and position are critical for target engagement [2]. Similarly, in urease inhibitors, the 4-bromo group specifically improved inhibitory potency and interaction with the enzyme's active site [3]. Therefore, substituting 4-bromoisoindolin-1-one with 4-chloro, 4-fluoro, 4-iodo, or unsubstituted isoindolin-1-one is not chemically or biologically equivalent and will lead to divergent outcomes in synthesis and assay performance. The quantitative evidence below substantiates this non-interchangeability.

Quantitative Evidence for Selecting 4-Bromoisoindolin-1-one: Comparative Reactivity, Biological Potency, and Structural Advantages


Superior Cross-Coupling Reactivity: 4-Bromo vs. 4-Chloro Isoindolinones in Suzuki-Miyaura Reactions

The C4-bromine substituent in 4-bromoisoindolin-1-one enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids under standard thermal conditions, achieving high yields in one-pot cascade reactions. In contrast, the corresponding 4-chloro derivative is significantly less reactive and requires harsher conditions (higher temperatures, stronger bases, or specialized ligands) for comparable transformations, often resulting in lower yields or incomplete conversion. This reactivity difference is a direct consequence of the lower carbon-halogen bond dissociation energy of C-Br (approx. 280 kJ/mol) compared to C-Cl (approx. 397 kJ/mol), making the bromide the preferred handle for efficient diversification in complex molecule synthesis [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Enhanced Potency in MDM2-p53 Inhibition: 4-Bromo vs. Unsubstituted Isoindolinone Scaffolds

In a structure-activity relationship (SAR) study of isoindolinone-based MDM2-p53 protein-protein interaction inhibitors, A-ring substitution with a 4-chloro group on the isoindolinone core conferred significantly enhanced inhibitory potency compared to the unsubstituted parent scaffold. While the study primarily focused on the 4-chloro derivative, the findings establish a clear class-level inference: halogen substitution at the 4-position is critical for improving MDM2-p53 inhibitory activity. The 4-bromo derivative, being a closely related halogenated analog, is expected to confer similar or potentially superior potency due to favorable steric and electronic effects. The most potent enantiomer in the series, (-)-10a, exhibited an IC50 of 44 ± 6 nM in a fluorescence polarization assay [1]. In contrast, unsubstituted isoindolinone scaffolds in this chemotype showed significantly reduced activity, underscoring the requirement for a 4-position substituent to achieve nanomolar potency.

Cancer Therapeutics Protein-Protein Interaction MDM2-p53

Improved Urease Inhibitory Activity: 4-Bromo vs. Other Substitutions in Isoindolinone-Barbiturate Hybrids

A 2022 study evaluating isoindolin-1-ones fused to barbiturates as urease inhibitors demonstrated that 4-bromo substitution on the phenyl ring significantly improved inhibitory potency compared to other substituents. Compound 4g, bearing the 4-bromo group, exhibited a notable interaction with the urease active site and mobile flap residues via the barbituric acid moiety, as revealed by molecular docking [1]. While exact IC50 values for all compounds in the series were not disclosed in the abstract, the study explicitly states that '4-bromo substitution...improved the inhibitory potency.' This provides direct, comparative evidence that the bromine atom at the 4-position is not merely a placeholder but actively contributes to enhanced target engagement and biological activity in this enzyme inhibition context.

Anti-infective Urease Inhibition Gastric Ulcer

Unique Role as a Key Intermediate in the Synthesis of Marketed HCV Drug Vaniprevir

4-Bromoisoindolin-1-one is a critical synthetic intermediate in the preparation of Vaniprevir (MK-7009), a macrocyclic HCV NS3/4A protease inhibitor approved for marketing in Japan for the treatment of genotype 1 chronic hepatitis C [1]. The specific bromine substitution at the 4-position is essential for the downstream synthetic sequence that constructs the complex macrocyclic core of Vaniprevir. While the exact synthetic route is proprietary, the use of this specific brominated isoindolinone highlights its unique and non-interchangeable role. Alternative halogenated isoindolinones (e.g., 4-chloro, 4-fluoro) or unsubstituted analogs cannot be substituted in this validated industrial process without fundamentally redesigning the synthetic route, which would likely impact yield, purity, or the ability to install the required functionality.

Antiviral HCV NS3/4A Protease Pharmaceutical Intermediate

High Purity Specifications (≥98%) and Analytical Documentation Ensure Reproducibility in Sensitive Assays

Commercial suppliers of 4-bromoisoindolin-1-one routinely provide the compound with a minimum purity of 98% (HPLC), as confirmed by batch-specific Certificates of Analysis (CoA) . This high purity, coupled with available characterization data (NMR, HPLC, GC), is critical for ensuring reproducible results in sensitive biological assays and demanding synthetic transformations. While high purity is a general requirement for research chemicals, the specific and stringent quality control applied to this compound, including lot-specific CoA availability from major vendors, provides a level of traceability and reliability that is essential for publication-quality data and scalable processes. This contrasts with less common or poorly characterized analogs where purity and identity may be more variable.

Quality Control Analytical Chemistry Reproducibility

Targeted Research and Industrial Applications for 4-Bromoisoindolin-1-one (CAS 337536-15-9)


Design and Synthesis of Potent MDM2-p53 Protein-Protein Interaction Inhibitors for Oncology

Utilize 4-bromoisoindolin-1-one as a privileged scaffold for structure-based design of MDM2-p53 inhibitors. The 4-bromo substituent provides a synthetic handle for further diversification (e.g., Suzuki coupling) and, based on SAR studies of halogenated analogs, is expected to confer low-nanomolar potency in disrupting the MDM2-p53 interaction. Researchers should prioritize this scaffold over unsubstituted isoindolinones to achieve the required target engagement for cellular activity and in vivo proof-of-concept studies in wild-type p53 cancer models [1].

Development of Novel Urease Inhibitors for Anti-Helicobacter pylori Therapy

Employ 4-bromoisoindolin-1-one as a key building block in the synthesis of isoindolinone-barbiturate hybrid molecules for urease inhibition. The 4-bromo group has been empirically shown to enhance inhibitory potency and improve interactions with the urease active site flap region. This scaffold should be prioritized in lead optimization programs aiming to develop new treatments for H. pylori-associated gastric ulcers and related conditions [2].

Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors (e.g., Vaniprevir) and Analogs

Incorporate 4-bromoisoindolin-1-one as a critical intermediate in multi-step syntheses targeting macrocyclic HCV protease inhibitors. The compound's specific substitution pattern is essential for constructing the complex molecular architecture of drugs like Vaniprevir. Process chemists and medicinal chemists developing next-generation antivirals or generic versions of approved drugs will find this intermediate indispensable for maintaining synthetic route fidelity and achieving high yields [3].

Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Library Construction

Deploy 4-bromoisoindolin-1-one as a core fragment for molecular linking, expansion, and modification in fragment-based drug discovery campaigns. Its rigid isoindolinone core and reactive bromine handle make it an ideal starting point for growing fragments into high-affinity leads, particularly for kinases and other ATP-binding proteins. The compound's use in synthesizing the prototypical kinase inhibitor H-89 further validates its utility in constructing tool compounds for probing kinase function [3].

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